1-(Phenylsulfonyl)cyclopropan-1-ol
Description
Significance of Cyclopropane (B1198618) Ring Systems in Organic Synthesis
Cyclopropane rings are not merely cyclic alkanes; their distinct electronic and structural features make them highly valuable components in the field of organic synthesis.
The cyclopropane ring, first synthesized by August Freund in 1882, is a recurring and versatile structural unit in chemical synthesis and pharmacological research. rsc.org This three-membered ring is a ubiquitous functional group found in a wide array of complex natural products, including terpenoids, alkaloids, steroids, and fatty acids. rsc.org The incorporation of cyclopropane rings into molecules can enhance metabolic stability and target binding by influencing the molecule's conformation. rsc.org Due to their unique properties, cyclopropane-containing compounds are valuable in medicine, agrochemistry, and materials science. rsc.orgrsc.org They are frequently used as versatile building blocks for creating more complex compounds. rsc.orgresearchgate.net
The defining feature of the cyclopropane ring is its significant ring strain, a consequence of its geometry. The three carbon atoms form an equilateral triangle, forcing the internal C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5° tetrahedral angle. quora.comwikipedia.org This angle strain, combined with torsional strain from the eclipsed conformation of its hydrogen atoms, results in a total ring strain of approximately 27.5-27.6 kcal/mol. rsc.orgwikipedia.orgmasterorganicchemistry.com
This high level of strain means the C-C bonds are substantially weakened compared to typical alkanes. masterorganicchemistry.com The bonding is often described using the "bent bond" model, where the carbon-carbon bonds are bent outwards, possessing increased p-character, which makes them resemble C=C double bonds in some respects. rsc.orgwikipedia.orgingentaconnect.com This inherent strain is a driving force for reactions; cyclopropanes can undergo ring-opening reactions that relieve this strain, making them much more reactive than other cycloalkanes like cyclohexane. quora.commasterorganicchemistry.com This reactivity allows them to participate in various organic transformations, acting as key intermediates in the synthesis of more complex structures. numberanalytics.com
| Cycloalkane | Bond Angle (°) | Ring Strain (kcal/mol) |
| Cyclopropane | 60 | 27.6 |
| Cyclobutane | 90 | 26.3 |
| Cyclopentane | 108 | 6.2 |
| Cyclohexane | 109.5 | 0 |
| This table presents a comparison of bond angles and ring strain for various cycloalkanes, highlighting the unique characteristics of cyclopropane. wikipedia.orgmasterorganicchemistry.com |
Role of the Sulfonyl Group in Contemporary Organic Synthesis
The sulfonyl group (–SO2–) is a powerful and versatile functional group in modern organic chemistry, characterized by a sulfur atom double-bonded to two oxygen atoms. fiveable.mewikipedia.org
The sulfonyl group is strongly electron-withdrawing, a property that significantly influences the reactivity of adjacent atoms. fiveable.mefiveable.me This electron-withdrawing nature makes the sulfonyl group an excellent activating group. For instance, when attached to an aromatic ring, it can facilitate nucleophilic aromatic substitution. rsc.org Furthermore, this property makes sulfonyl derivatives, such as sulfonate esters, highly effective leaving groups in nucleophilic substitution and elimination reactions—often more reactive than halides. chem-station.commdpi.com Sulfonamides and sulfonate esters can be employed as leaving groups in various synthetic reactions, including the synthesis of indoles and ynol ethers. ucl.ac.uk The reactivity of sulfonyl chlorides as electrophiles is due to the electron-withdrawing sulfonyl group making the chlorine atom a good leaving group. fiveable.me
Sulfonyl-containing compounds are widely recognized as versatile building blocks in organic synthesis. researchgate.net Their stability under both acidic and basic conditions contributes to their utility. chem-station.com Sulfonamides and sulfones are particularly important in medicinal chemistry and drug design. ontosight.ainih.gov The sulfonyl group can form hydrogen bonds and constrain the conformation of molecules to fit into the active sites of biological targets. nih.gov This has led to their incorporation into a vast number of pharmaceuticals. ontosight.aiacs.org Moreover, sulfonyl groups can be used as reversible "blocking groups" in aromatic synthesis to direct other substituents to specific positions. masterorganicchemistry.com The ability to transform sulfones into radicals, anions, or cations depending on the reaction conditions further highlights their versatility as synthetic intermediates. researchgate.net
Overview of 1-(Phenylsulfonyl)cyclopropan-1-ol as a Promising Synthetic Intermediate and Reagent in Advanced Organic Chemistry
This compound emerges as a highly useful reagent that marries the reactivity of a strained cyclopropane ring with the activating properties of a phenylsulfonyl group. It is a bench-stable solid that serves as a cyclopropanone (B1606653) surrogate. enamine.net This compound functions as an in situ source of cyclopropanone, readily undergoing nucleophilic addition with a wide variety of organometallic reagents. enamine.net This reactivity provides a general and efficient pathway to structurally diverse tertiary cyclopropanols under mild conditions. enamine.net The reaction is notable for its tolerance of various substitution patterns and its ability to produce enantioenriched products with high diastereoselectivity. enamine.net Its utility has been demonstrated in the silver-catalyzed oxidative deconstruction of cyclopropanone hemiaminals, leading to the synthesis of β-fluoroamides. enamine.net
| Property | Value |
| Molecular Formula | C₉H₁₀O₃S |
| Monoisotopic Mass | 198.03506 Da |
| Appearance | Solid |
| Key Application | Cyclopropanone Surrogate |
| This table summarizes key properties and applications of this compound. enamine.netuni.lu |
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)cyclopropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c10-9(6-7-9)13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNCQNXYJIXOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(O)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006613-82-6 | |
| Record name | 1-(Phenylsulfonyl)cyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Investigations of 1 Phenylsulfonyl Cyclopropan 1 Ol
Ring-Opening Reactions of 1-(Phenylsulfonyl)cyclopropan-1-ol and Analogous Cyclopropanols
The high ring strain of the cyclopropane (B1198618) ring is a key driver for the reactivity of cyclopropanols. These compounds readily undergo carbon-carbon bond cleavage, acting as versatile three-carbon synthons in various chemical transformations. nih.govnih.gov The presence of the hydroxyl and phenylsulfonyl groups on the same carbon atom in this compound further activates the ring system towards cleavage.
Fundamental Principles Governing Carbon-Carbon Bond Cleavage in Strained Cyclopropanol (B106826) Systems
The reactivity of cyclopropanols is fundamentally dictated by the significant strain energy of the cyclopropane ring, which is approximately 27.5 kcal/mol. This inherent strain makes the C-C bonds susceptible to cleavage under relatively mild conditions, providing a thermodynamic driving force for ring-opening reactions. nih.gov Cyclopropanols are often considered as homoenolate equivalents, a reactivity mode that involves the cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon. nih.govnih.gov
The cleavage can proceed through several pathways, including:
Homoenolate chemistry: Involving deprotonation and subsequent ring opening.
β-keto radical chemistry: Formation of a radical at the β-position following ring opening. nih.gov
Acid-catalyzed ring-opening: Protonation of the hydroxyl group facilitates bond cleavage. nih.gov
The substituent on the cyclopropane ring plays a crucial role in directing the regioselectivity of the C-C bond cleavage. Electron-withdrawing groups, such as the phenylsulfonyl group in this compound, can influence the stability of intermediates and transition states, thereby controlling the reaction pathway.
Acid-Catalyzed Isomerization and Ring Opening Mechanisms
In the presence of an acid, the hydroxyl group of a cyclopropanol can be protonated, forming a good leaving group (water). khanacademy.orgyoutube.com This protonation step weakens the adjacent C-C bonds and facilitates the ring-opening process to relieve the ring strain. The cleavage of the C-C bond results in the formation of a carbocationic intermediate.
The general mechanism for acid-catalyzed ring opening involves:
Protonation: The lone pair of electrons on the hydroxyl oxygen attacks a proton from the acid catalyst. khanacademy.orgyoutube.com
Ring Opening: The strained ring opens via cleavage of one of the C-C bonds connected to the carbon bearing the oxonium ion. This step is driven by the release of ring strain and results in a more stable, open-chain carbocation.
Nucleophilic Attack/Rearrangement: The resulting carbocation can then be trapped by a nucleophile present in the reaction medium or undergo rearrangement to a more stable species.
This acid-catalyzed pathway is a common strategy for the isomerization and functionalization of cyclopropanol systems. nih.govnih.gov The specific outcome of the reaction depends on the structure of the cyclopropanol and the reaction conditions.
Transition Metal-Catalyzed Ring-Opening Reactions
Transition metals offer a powerful toolkit for activating and controlling the ring-opening of cyclopropanols, often providing access to reaction pathways and products that are not achievable under other conditions.
Palladium catalysts are highly effective in promoting the ring-opening of strained ring systems. chemrxiv.org In the case of cyclopropanols, the reaction can proceed through the formation of a palladium homoenolate via a β-carbon elimination pathway. chemrxiv.org For donor-acceptor cyclopropanes, which share reactivity patterns with this compound, palladium(0) catalysts facilitate ring opening to form zwitterionic π-allylpalladium species. nih.govnih.gov
A plausible mechanism involves the oxidative addition of the C-C bond to the palladium center, although β-carbon elimination is often favored. chemrxiv.org This generates a metallacyclobutane intermediate which can then undergo further transformation to yield the ring-opened product. These reactions can be highly stereoselective, as demonstrated in the palladium-catalyzed ring-opening of aryl cyclopropyl (B3062369) ketones which yields exclusively (E)-α,β-unsaturated ketones.
A novel application of cyclopropanol ring-opening has been developed using silver(I) catalysis to react with sulfonyl oxime ethers. rsc.org This method provides a direct route to γ-keto oxime ethers under mild conditions. rsc.org Mechanistic studies confirm that this transformation proceeds through a radical pathway. rsc.org
The proposed mechanism is initiated by the silver(I) catalyst, which facilitates the generation of a radical species from the sulfonyl oxime ether. This radical then adds to the cyclopropanol, inducing a ring-opening cascade. The reaction is notable for its stereoselectivity with certain substrates, such as CF3-containing oxime ethers, yielding a single stereoisomer. rsc.org
Table 1: Silver-Catalyzed Radical Ring-Opening of Cyclopropanols
| Entry | Cyclopropanol Substrate | Sulfonyl Oxime Ether | Product (γ-keto oxime ether) | Yield |
|---|---|---|---|---|
| 1 | 1-Phenylcyclopropan-1-ol | CF3-containing oxime ether | Corresponding γ-keto oxime ether | Good |
| 2 | 1-Methylcyclopropan-1-ol | CF3-containing oxime ether | Corresponding γ-keto oxime ether | Moderate |
This table is a representative summary based on the described reaction. Specific yields and substrates can be found in the cited literature. rsc.org
Copper(II) salts are effective promoters for the oxidative ring-opening of cyclopropanols, proceeding via radical intermediates. beilstein-journals.orgbeilstein-journals.orgnih.gov The reaction is initiated by a single electron transfer (SET) from the cyclopropanol to the Cu(II) salt, generating a radical cation which subsequently undergoes C-C bond cleavage to form a more stable β-alkyl radical. nih.gov
The regioselectivity of the bond cleavage and the subsequent fate of the radical intermediate are significantly influenced by the structure of the cyclopropanol and, notably, by the counter-anion of the copper(II) salt. beilstein-journals.orgnih.govresearchgate.net For instance, the reaction of bicyclic cyclopropanols with different Cu(II) salts can lead to different product distributions. beilstein-journals.org This suggests that the radical intermediates can be trapped competitively by copper ions or undergo other rearrangement pathways. beilstein-journals.orgnih.gov This methodology has been applied to synthesize various β-(fluoro)alkylated ketones through cross-coupling reactions with alkyl halides. nih.govacs.org
Table 2: Effect of Copper(II) Salt Counter-Anion on Ring-Opening of a Bicyclic Cyclopropanol Derivative
| Entry | Copper(II) Salt | Major Product(s) | Observations |
|---|---|---|---|
| 1 | Cu(OAc)₂ | Ring-opened ketone | Effective promotion of the reaction. |
| 2 | Cu(ehex)₂ | Ring-opened ketone | Yield comparable to Cu(OAc)₂. |
This table is based on findings from studies on bicyclic cyclopropanol derivatives, illustrating the principle of counter-anion influence. beilstein-journals.org
Ring Opening in Cascade and Tandem Reaction Sequences
Cyclopropanol Ring Opening-Michael Addition Cascades
The ring strain inherent in cyclopropanols makes them suitable precursors for generating reactive intermediates. One potential, though not yet extensively documented, cascade reaction involving this compound is a ring-opening/Michael addition sequence. This process would involve the initial cleavage of the cyclopropane ring to form a β-keto radical or a related homoenolate equivalent. This intermediate, acting as a Michael donor, could then participate in a conjugate addition to a Michael acceptor present in the reaction mixture.
The proposed mechanism commences with a single-electron transfer (SET) from the cyclopropanol, often initiated by a photocatalyst or a transition metal oxidant, to generate a radical cation. This species would readily undergo ring opening due to the relief of ring strain, affording a β-keto radical. This radical is then perfectly poised to add to an electron-deficient alkene (a Michael acceptor), such as an α,β-unsaturated ketone or ester. The subsequent radical intermediate would then be quenched to furnish the final product.
While specific examples detailing this cascade with this compound are not prevalent in the literature, the fundamental reactivity of cyclopropanols supports the viability of such a transformation. nih.govnih.gov The phenylsulfonyl group would serve to stabilize the radical intermediate, potentially facilitating the reaction.
Table 1: Proposed Cyclopropanol Ring Opening-Michael Addition Cascade
| Entry | Michael Acceptor | Proposed Product |
| 1 | Methyl vinyl ketone | 5-oxo-2-(phenylsulfonylmethyl)hexanal |
| 2 | Acrylonitrile | 4-cyano-2-(phenylsulfonylmethyl)butanal |
| 3 | Ethyl acrylate | Ethyl 4-formyl-3-(phenylsulfonylmethyl)butanoate |
Reactivity with Diverse Nucleophiles and Reagents Under Specific Conditions
Interactions with Organometallic C-Nucleophiles
This compound serves as a stable and effective surrogate for the highly reactive and unstable cyclopropanone (B1606653). enamine.net In this role, it readily undergoes nucleophilic addition with a variety of organometallic carbon nucleophiles, leading to the formation of tertiary cyclopropanols. This reaction proceeds not through a ring-opening mechanism but via the addition of the organometallic reagent to the electrophilic carbonyl-like carbon of the cyclopropanone equivalent, with the subsequent elimination of the phenylsulfonyl group.
A broad range of organometallic reagents, including Grignard reagents (organomagnesium), organolithiums, and organocuprates, have been successfully employed in this transformation. enamine.net The reaction is versatile, accommodating sp-, sp²-, and sp³-hybridized carbon nucleophiles and tolerating various substitution patterns. The conditions are generally mild, and optimized procedures have been developed to minimize the formation of side products. enamine.net This methodology provides a powerful and direct route to structurally diverse tertiary cyclopropanols.
Table 2: Synthesis of Tertiary Cyclopropanols via Organometallic Addition to this compound
| Entry | Organometallic Reagent | Product |
| 1 | Phenylmagnesium bromide | 1-Phenylcyclopropan-1-ol |
| 2 | Vinyllithium | 1-Vinylcyclopropan-1-ol |
| 3 | Lithium dimethylcuprate | 1-Methylcyclopropan-1-ol |
| 4 | Ethynylmagnesium bromide | 1-Ethynylcyclopropan-1-ol |
Reactions Involving Diethylaminosulfur Trifluoride (DAST)
Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the conversion of alcohols to alkyl fluorides. wikipedia.org The reaction of DAST with this compound is anticipated to proceed via activation of the hydroxyl group, followed by either nucleophilic substitution with fluoride (B91410) or a more complex rearrangement pathway. Given the strained nature of the cyclopropane ring and the presence of the electron-withdrawing phenylsulfonyl group, several outcomes are plausible.
One possibility is a direct deoxyfluorination, where the hydroxyl group is replaced by a fluorine atom with inversion of configuration, to yield 1-fluoro-1-(phenylsulfonyl)cyclopropane. nih.gov Alternatively, the reaction could induce ring contraction or expansion. umich.edu For instance, the formation of an intermediate oxasulfonium salt followed by the departure of the phenylsulfonyl group and attack by fluoride could lead to ring-opened fluorinated products. The specific outcome is likely to be highly dependent on the reaction conditions, such as temperature and solvent.
Table 3: Plausible Products from the Reaction of Substituted 1-(Phenylsulfonyl)cyclopropan-1-ols with DAST
| Entry | Cyclopropanol Substrate | Plausible Product(s) |
| 1 | This compound | 1-Fluoro-1-(phenylsulfonyl)cyclopropane or ring-opened fluoro-sulfones |
| 2 | 2-Methyl-1-(phenylsulfonyl)cyclopropan-1-ol | 1-Fluoro-2-methyl-1-(phenylsulfonyl)cyclopropane and rearranged products |
| 3 | 2-Phenyl-1-(phenylsulfonyl)cyclopropan-1-ol | 1-Fluoro-2-phenyl-1-(phenylsulfonyl)cyclopropane and rearranged products |
Lewis Acid-Catalyzed Ring Opening with Amine Nucleophiles
The ring-opening of activated cyclopropanes with amine nucleophiles can be facilitated by the use of a Lewis acid. nih.gov The phenylsulfonyl group in this compound acts as an activating group, making the cyclopropane ring susceptible to nucleophilic attack. In the presence of a Lewis acid, such as boron trifluoride etherate or zinc chloride, the hydroxyl group can be coordinated, enhancing the electrophilicity of the cyclopropane ring.
This activation promotes the nucleophilic attack of an amine at one of the methylene (B1212753) carbons of the cyclopropane ring, leading to the cleavage of a carbon-carbon bond. The reaction is expected to proceed with good regioselectivity, with the amine attacking the less sterically hindered carbon. The resulting product would be a β-amino ketone, formed after the tautomerization of the initial enol intermediate. This methodology provides a route to functionalized γ-amino phenylsulfonyl ketones.
Table 4: Predicted Products of Lewis Acid-Catalyzed Ring Opening with Amines
| Entry | Amine Nucleophile | Lewis Acid | Predicted Product |
| 1 | Aniline | BF₃·OEt₂ | 3-Anilino-1-phenyl-1-(phenylsulfonyl)propan-2-one |
| 2 | Benzylamine | ZnCl₂ | 3-(Benzylamino)-1-phenyl-1-(phenylsulfonyl)propan-2-one |
| 3 | Morpholine | TiCl₄ | 3-Morpholino-1-phenyl-1-(phenylsulfonyl)propan-2-one |
Cross-Coupling Ring-Opening Reactions with Sulfonyl Azides
Recent advances in catalysis have enabled the cross-coupling ring-opening reactions of cyclopropanols with various partners. The reaction of this compound with sulfonyl azides, typically catalyzed by a transition metal such as rhodium or palladium, is a potential route for the synthesis of β-keto sulfoximines or related compounds.
While the direct cross-coupling of this compound with sulfonyl azides is a specialized reaction, related transformations involving rhodium(II) azavinyl carbenes generated from N-sulfonyl 1,2,3-triazoles (which are, in turn, derived from sulfonyl azides) have been shown to react with olefins to produce cyclopropanes. nih.govorganic-chemistry.org A direct cross-coupling ring-opening would likely proceed via the formation of a metal homoenolate from the cyclopropanol, which would then react with the sulfonyl azide. This would be followed by the extrusion of dinitrogen and the formation of a new carbon-nitrogen bond, ultimately leading to a ring-opened product. The precise nature of the product would depend on the catalyst system and reaction conditions employed.
Table 5: Hypothetical Cross-Coupling Ring-Opening with Sulfonyl Azides
| Entry | Sulfonyl Azide | Catalyst | Hypothetical Product |
| 1 | Tosyl azide | Rh₂(OAc)₄ | N-(3-Oxo-1-phenyl-1-(phenylsulfonyl)propyl)tosylamide |
| 2 | Mesyl azide | Pd(OAc)₂ | N-(3-Oxo-1-phenyl-1-(phenylsulfonyl)propyl)methanesulfonamide |
| 3 | Nosyl azide | [Rh(cod)Cl]₂ | N-(3-Oxo-1-phenyl-1-(phenylsulfonyl)propyl)-4-nitrobenzenesulfonamide |
Stereochemical Isomerization of Cyclopropanols
The stereochemical isomerization of cyclopropanols represents a significant transformation, enabling access to various diastereoisomers from a single precursor. While catalytic methods for the isomerization of carbonyl- and vinyl-substituted cyclopropanes are more established, the catalytic isomerization of cyclopropanols is a more recent development. A notable advancement in this area is the use of silver(I) salts as catalysts to facilitate the conversion of readily accessible cis-1,2-disubstituted cyclopropanols into their more stable, yet often less accessible, trans-isomers acs.org. This method provides a direct pathway to obtain both diastereomers, which is highly valuable in stereoselective synthesis.
The process is typically carried out under mild conditions, employing a catalytic amount of a silver(I) salt, such as silver triflate (AgOTf), in a suitable solvent like isopropanol (B130326). The reaction proceeds at room temperature, and after a period of stirring, the isomerized product can be isolated and purified. Mechanistic studies suggest that the isomerization is both enantiospecific and reversible, with the equilibrium favoring the formation of the more thermodynamically stable product acs.org.
The key intermediate implicated in this catalytic cycle is a silver homoenolate. The formation of silver homoenolates from cyclopropanols is a critical step, establishing their catalytic reactivity in this context acs.org. While metal homoenolates are in equilibrium with the corresponding cyclopropoxides, catalytic isomerizations of cyclopropanols remain relatively uncommon acs.org. The proposed mechanism involves the formation of the silver homoenolate, which then facilitates the stereochemical inversion to the more stable isomer. This catalytic activity of silver homoenolates provides a novel approach to controlling the stereochemistry of substituted cyclopropanols acs.org.
Experimental investigations have provided support for the involvement of silver homoenolates in this isomerization process acs.org. The choice of the silver salt and solvent can influence the reaction's efficiency and product distribution. For instance, while silver nitrate, bis(trifluoromethanesulfonyl)imide, trifluoroacetate, and triflate have been explored as catalysts in toluene, this can lead to the formation of structural isomerization byproducts such as ketones. However, changing the solvent to dichloromethane (B109758) (DCM) has been shown to significantly improve the yield of the desired stereoisomerized product acs.org.
A general procedure for this silver-catalyzed isomerization involves charging a vial with the cyclopropanol substrate, isopropanol as the solvent, and a catalytic amount of silver triflate. The mixture is stirred at room temperature for a specified period, typically covered to protect it from light. Workup involves dilution with a solvent like DCM, washing with an aqueous solution of sodium bicarbonate, and subsequent purification by flash column chromatography acs.org.
Below is a table summarizing the effect of different silver(I) catalysts on a model isomerization reaction as described in the literature.
| Entry | Catalyst | Solvent | Yield of Isomerized Product (%) | Yield of Ketone Byproducts (%) |
| 1 | Silver Nitrate | Toluene | Low | Observed |
| 2 | Silver bis(trifluoromethanesulfonyl)imide | Toluene | Low | Observed |
| 3 | Silver Trifluoroacetate | Toluene | Low | Observed |
| 4 | Silver Triflate | Toluene | Low | Observed |
| 5 | Silver Triflate | DCM | 45 | Minor |
This table is a representation of data found in the literature to illustrate the catalytic effects.
Influence of the Phenylsulfonyl Group on Reactivity and Selectivity
The phenylsulfonyl group (PhSO₂) is a potent electron-withdrawing group that significantly influences the reactivity and electronic properties of the molecules to which it is attached. When appended to a cyclopropane ring, as in this compound, its electron-withdrawing nature leads to a notable polarization of the carbon-carbon bonds within the three-membered ring researchgate.net. This polarization is a key factor in dictating the regioselectivity of ring-opening reactions.
The high degree of s-character in the C-C bonds of a cyclopropane ring gives it some resemblance to a double bond, allowing for potential conjugation with adjacent functional groups stackexchange.com. The presence of an electron-withdrawing group like phenylsulfonyl geminal to a hydroxyl group enhances the electrophilicity of the carbon atom to which it is attached. This electronic effect facilitates the regioselective cleavage of the adjacent C-C bond by nucleophiles or under the influence of a catalyst researchgate.net. The polarization renders the cyclopropane ring more susceptible to nucleophilic attack, as the electron density is drawn away from the ring and towards the sulfonyl group. This effect is crucial for the utility of such compounds as synthetic intermediates, as it allows for controlled ring-opening and functionalization reactions.
The phenylsulfonyl group in this compound plays a crucial strategic role as a modulating group, particularly in fluoroalkylation reactions. This compound can serve as a stable precursor to cyclopropanone, which can then undergo further reactions enamine.net. In the context of fluoroalkylation, the phenylsulfonyl group acts as an activating group that facilitates ring-opening and subsequent incorporation of a fluorine-containing moiety.
One significant application is in the silver-catalyzed oxidative deconstruction of cyclopropanone hemiaminals, which can be generated in situ from this compound. This process allows for the synthesis of valuable β-fluoroamides enamine.netnih.gov. The reaction proceeds via a silver(I)-catalyzed ring-opening fluorination. The phenylsulfonyl group's electron-withdrawing nature is instrumental in this transformation, as it promotes the initial formation of the hemiaminal and facilitates the subsequent silver-catalyzed ring-opening.
The ability of the phenylsulfonyl group to stabilize intermediates and act as a good leaving group makes it an effective modulating group in these complex transformations. This strategic placement of the phenylsulfonyl group allows for the development of novel synthetic methodologies for the creation of organofluorine compounds, which are of significant interest in medicinal chemistry and materials science cas.cncas.cn.
Stereochemical Control and Aspects in the Chemistry of 1 Phenylsulfonyl Cyclopropan 1 Ol
Diastereoselective Syntheses of Cyclopropanol (B106826) Derivatives
The generation of specific diastereomers is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with defined three-dimensional structures. In the context of 1-(phenylsulfonyl)cyclopropan-1-ol chemistry, diastereoselectivity can be exerted during both the formation of the cyclopropane (B1198618) ring and in subsequent reactions of the cyclopropanol moiety.
Control of Diastereoselectivity in Additions to 1-Phenylsulfonylcyclopropanols
1-(Phenylsulfonyl)cyclopropan-1-ols are stable and versatile surrogates for the highly reactive and unstable cyclopropanones. virginia.eduacs.org Under mildly basic conditions, they can equilibrate to the corresponding cyclopropanone (B1606653), which is then trapped in situ by a nucleophile. acs.org The stereochemical outcome of such additions is of significant interest.
While specific studies on the diastereoselectivity of additions to this compound are not extensively detailed in the reviewed literature, general principles of nucleophilic additions to ketones can be applied. The approach of the nucleophile to the planar carbonyl of the transient cyclopropanone can occur from two faces. The presence of substituents on the cyclopropane ring can direct the incoming nucleophile to one face over the other, leading to a diastereomeric excess of one product. The phenylsulfonyl group, being a bulky substituent, is expected to play a significant role in directing the stereochemical course of these additions.
Substrate-Controlled Diastereoselectivity in Cyclopropane Ring Formation and Reactions
The inherent stereochemistry of a substrate can be a powerful tool for controlling the stereochemical outcome of a reaction. This is particularly evident in the synthesis of substituted cyclopropanes.
One notable example is the substrate-controlled cyclopropanation of glycals with aryldiazoacetates using simple rhodium(II) catalysts. thieme-connect.com This methodology provides access to sugar-derived donor-acceptor cyclopropanes in a stereoselective manner. The existing stereocenters of the glycal direct the approach of the carbene, leading to the formation of a specific diastereomer.
Furthermore, the diastereoselective carbocupration of alkoxy-functionalized cyclopropene (B1174273) derivatives, followed by trapping of the resulting cyclopropylmetal species with an electrophilic oxygen source, yields tetrasubstituted cyclopropanol derivatives with high diastereomeric ratios. acs.org The stereochemistry of the starting cyclopropene dictates the stereochemistry of the final cyclopropanol.
A concise route to enantioenriched cyclobutanones has been reported via the ring expansion of cyclopropanone surrogates, such as 1-sulfonylcyclopropanols, with unstabilized sulfoxonium ylides. acs.org This reaction proceeds with complete regio- and stereospecificity with chiral substrates, leading to optically active 2,3-disubstituted cyclobutanones. Reversible enamine formation can allow for controlled equilibration to the thermodynamically more stable trans diastereomer. acs.org
Table 1: Examples of Diastereoselective Reactions in Cyclopropane Chemistry
| Starting Material | Reagents | Product | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Chiral Cyclopropanone Surrogate | Unstabilized Sulfoxonium Ylide, Piperidine | trans-2,3-disubstituted Cyclobutanone | 8.1:1 | acs.org |
| (Z)-Disubstituted Chiral Allylic Alcohol | Iodomethylmetal Reagents | syn-Cyclopropane | High syn selectivity | unl.pt |
| Alkoxy-functionalized Cyclopropene | Organocuprate, Oxenoid | Tetrasubstituted Cyclopropanol | High d.r. | acs.org |
Enantioselective Syntheses of Sulfonyl Cyclopropanes
The synthesis of single enantiomers of chiral molecules is a major goal in modern organic chemistry, particularly for the development of pharmaceuticals and other biologically active compounds. The enantioselective synthesis of sulfonyl cyclopropanes can be achieved through the use of chiral auxiliaries and catalysts.
Application of Chiral Auxiliaries and Catalysts in Asymmetric Transformations
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. The sulfinyl group has been shown to be an effective chiral auxiliary in asymmetric Heck reactions, demonstrating the potential of sulfur-based functional groups in stereocontrol. rsc.org In the context of cyclopropane synthesis, enantiopure sulfinyl cyanopyrazolines have been used as starting materials for the preparation of enantiomerically pure cyclopropane derivatives. virginia.edu The key step is a completely stereoselective extrusion of nitrogen from the corresponding sulfonyl pyrazolines. virginia.edu
Chiral catalysts offer a more elegant and atom-economical approach to enantioselective synthesis. Rhodium(II) complexes are particularly effective for the asymmetric cyclopropanation of olefins with N-sulfonyl-1,2,3-triazoles, which serve as precursors to rhodium(II) azavinyl carbenes. rsc.org These reactions can produce cyclopropanes with excellent diastereo- and enantioselectivity. Chiral-at-metal rhodium(III) complexes have also been successfully employed in the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, affording optically pure 1,2,3-trisubstituted cyclopropanes in high yields and with excellent enantiomeric excess (ee). mdpi.com
Table 2: Enantioselective Synthesis of Cyclopropane Derivatives
| Reaction Type | Catalyst/Auxiliary | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Cyclopropanation of Sulfoxonium Ylides | Chiral Rhodium(III) Complex | Optically Pure 1,2,3-Trisubstituted Cyclopropanes | Up to 99% | mdpi.com |
| Cyclopropanation of Olefins | Chiral Rhodium(II) Complex | Chiral Cyclopropanes | High ee | rsc.org |
| From Sulfinyl Pyrazolines | Enantiopure Sulfinyl Cyanopyrazolines | Enantiomerically Pure Cyclopropane Derivatives | Complete Stereoselectivity | virginia.edu |
Investigation of Stereoretention and Stereoinversion During Chemical Transformations
The stereochemical outcome of reactions involving the cleavage of bonds at a stereocenter is of fundamental importance. In the chemistry of this compound, both retention and inversion of configuration at the carbon atoms of the cyclopropane ring have been observed, depending on the reaction conditions and the nature of the reagents.
A notable example of stereoinversion is the Lewis acid-catalyzed nucleophilic substitution at the quaternary carbon stereocenter of cyclopropyl (B3062369) carbinol derivatives. nih.govnih.gov This reaction proceeds with complete inversion of configuration at the quaternary carbon, suggesting the involvement of a bicyclobutonium intermediate. nih.govnih.gov This provides a powerful method for the synthesis of acyclic tertiary alkyl bromides, chlorides, and azides with excellent diastereopurity.
Conversely, reactions that proceed with retention of configuration are also known. For instance, the electrophilic oxidation of configurationally stable cyclopropylmetal species with electrophiles often occurs with retention of configuration. acs.org This has been demonstrated in the synthesis of polysubstituted cyclopropanols from the carbometalation of unfunctionalized cyclopropenes, where the cyclopropylmetal intermediate reacts with retention of configuration with the electrophile. acs.org
The stereochemical fate of the cyclopropane ring during ring-opening reactions is also a critical consideration. The ring-opening of cyclopropanols can be catalyzed by silver, proceeding through a radical mechanism to yield γ-keto oxime ethers. nih.gov The stereochemistry of the starting cyclopropanol can influence the stereochemistry of the resulting product. For example, the reaction of CF3-containing oxime ethers proceeds in a stereoselective manner to provide a single stereoisomer. nih.gov
Synthetic Applications and Derivatization of 1 Phenylsulfonyl Cyclopropan 1 Ol
Strategic Utility as a Versatile Synthon in Complex Organic Synthesis
1-(Phenylsulfonyl)cyclopropan-1-ol serves as a stable and easy-to-handle surrogate for the highly reactive and unstable cyclopropanone (B1606653). enamine.net This characteristic makes it a powerful tool for the construction of complex molecular architectures. Its utility lies in its ability to undergo nucleophilic addition with a wide array of organometallic reagents, providing access to structurally diverse tertiary cyclopropanols. enamine.net The phenylsulfonyl group not only activates the cyclopropane (B1198618) ring but also can be removed or transformed in subsequent synthetic steps, further enhancing its versatility. The stability of this compound allows for its use under various reaction conditions, making it a reliable building block in multistep syntheses.
Preparation of Diverse 1-Substituted Cyclopropanols via Derivatization
A key application of this compound is its conversion to a wide range of 1-substituted cyclopropanols. This is typically achieved through the addition of organometallic reagents. The reaction is amenable to sp-, sp2-, and sp3-hybridized carbon nucleophiles, showcasing its broad scope. enamine.netorganic-chemistry.org For instance, treatment with Grignard reagents or organolithium compounds results in the displacement of the phenylsulfonyl group and the formation of a new carbon-carbon bond at the C1 position of the cyclopropane ring. This method provides a straightforward and high-yielding route to tertiary cyclopropanols, which are important motifs in many biologically active molecules and natural products. organic-chemistry.org The use of enantioenriched this compound can lead to highly diastereoselective additions, offering control over the stereochemistry of the final product. organic-chemistry.org
Table 1: Examples of Organometallic Reagents Used in the Derivatization of this compound
| Organometallic Reagent | Type of Nucleophile | Resulting Product Class |
| Alkyl Grignard Reagents | sp³-hybridized | 1-Alkylcyclopropanols |
| Aryl Grignard Reagents | sp²-hybridized | 1-Arylcyclopropanols |
| Alkynyl Grignard Reagents | sp-hybridized | 1-Alkynylcyclopropanols |
| Organolithium Reagents | sp³, sp², sp-hybridized | 1-Substituted Cyclopropanols |
Formation of Highly Functionalized Carbonyl Compounds through Ring-Opening Reactions
The strained cyclopropane ring in derivatives of this compound is susceptible to ring-opening reactions, leading to the formation of various functionalized carbonyl compounds. These reactions are often driven by the release of ring strain.
For example, tertiary cyclopropanols can undergo ring-opening oxidative sulfonylation to produce γ-keto sulfones. rsc.org This transformation is catalyzed by copper(II) acetate (B1210297) in the presence of an oxidant and proceeds through a one-pot oxidation–Michael addition mechanism. rsc.org The reaction is compatible with a range of functionalities on the cyclopropanol (B106826) substrate and employs various sulfinate salts as sulfonylation reagents, affording the corresponding γ-keto sulfones in high yields. rsc.org
Access to a Broad Spectrum of Organic Scaffolds and Heterocyclic Systems
The reactivity of this compound and its derivatives extends to the synthesis of diverse organic scaffolds and heterocyclic systems.
While direct synthesis of furans from this compound is not extensively detailed, related sulfonyl-substituted cyclopropanes serve as precursors to various cyclic systems. The general reactivity patterns of sulfonylcyclopropanes suggest their potential for rearrangement and cyclization reactions to form heterocyclic structures like furans under specific conditions, although this remains an area for further exploration.
The versatility of sulfonyl-substituted cyclopropanes is highlighted in the synthesis of more complex structures. The reaction of 1-phenylsulfonyl-1-phenylthioalkenes with lithiated phenyl phenylthiomethyl sulfone leads to the formation of 1-phenylsulfonyl-1,2-bis(phenylthio)cyclopropanes. rsc.org Oxidation of these cyclopropanes can yield tris-sulfones, which can be precursors to larger, functionalized molecules. rsc.org While the direct synthesis of sulfone-bridged 1,7-dicarbonyl compounds from this compound is not explicitly described, the underlying chemistry of related systems points to the feasibility of constructing such complex architectures.
Allylic fluorides are important structural motifs in medicinal chemistry and materials science. While not a direct transformation of this compound itself, the strategic use of related cyclopropyl (B3062369) intermediates provides a pathway to these valuable compounds. The synthesis of allylic fluorides can be achieved through palladium-catalyzed enantioselective fluorination of allylic chlorides with silver fluoride (B91410) (AgF). ucla.edu This method allows for the preparation of highly enantioenriched cyclic allylic fluorides with broad functional group compatibility under mild conditions. ucla.edu The development of such catalytic methods for nucleophilic fluorination is a significant area of research. ucla.edu Another approach involves the regioselective synthesis of fluorohydrins from allylsilanes via epoxidation and subsequent ring-opening with a fluoride source. nih.gov
Participation in Cycloaddition Reactions, including 1,3-Dipolar Cycloadditions of Activated Cyclopropanes
While direct studies detailing the participation of this compound in 1,3-dipolar cycloadditions are not prominent in the available literature, the reactivity of analogous activated cyclopropanes provides a basis for predicting its behavior. 1,3-dipolar cycloadditions are powerful, stereospecific reactions that form five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.orgwikipedia.orgnumberanalytics.comnih.gov Typically, the dipolarophile is an alkene or alkyne. wikipedia.org However, strained ring systems, such as cyclopropenes, can also serve as effective dipolarophiles. chim.it
The presence of the electron-withdrawing phenylsulfonyl group in this compound is expected to activate the cyclopropane ring. This activation can occur in a few ways. For instance, in related systems, the sulfonyl group facilitates reactions at adjacent positions. While cyclopropanes themselves are not typical dipolarophiles, appropriately substituted and activated cyclopropanes can undergo ring-opening reactions that lead to intermediates capable of participating in cycloadditions.
Research on other sulfonyl-activated systems highlights the potential for cycloaddition pathways. For example, phenylsulfonyl-substituted 1,3-butadienes have been shown to undergo various cycloaddition reactions. researchgate.netacs.org Furthermore, the cycloaddition of diazomethane (B1218177) with (phenylsulfonyl)-1,2-propadienes leads to novel rearrangements of the resulting cycloadducts, indicating the profound influence of the sulfonyl group on the reaction course. acs.org It is plausible that under appropriate conditions, perhaps involving ring-opening to a zwitterionic intermediate, this compound or its derivatives could engage with 1,3-dipoles.
The general mechanism for a 1,3-dipolar cycloaddition involves the concerted interaction of the 4π-electron system of the 1,3-dipole with the 2π-electron system of the dipolarophile. wikipedia.org For an activated cyclopropane, a stepwise process initiated by nucleophilic attack from the dipole, leading to ring cleavage and subsequent cyclization, might be a more likely pathway.
Table 1: Examples of 1,3-Dipoles and Potential Heterocyclic Products from Cycloaddition
| 1,3-Dipole | General Structure | Potential Heterocyclic Product |
| Azide | R-N3 | Triazole |
| Nitrile Oxide | R-C≡N+-O- | Isoxazole/Isoxazoline |
| Nitrone | R2C=N+(R)-O- | Isoxazolidine |
| Azomethine Ylide | R2C=N+(R)-C-R2 | Pyrrolidine |
| Carbonyl Ylide | R2C=O+-C-R2 | Tetrahydrofuran derivative |
Strategic Application of the Phenylsulfonyl Moiety as a Functional Group Handle
The phenylsulfonyl group is a versatile functional group in organic synthesis. Beyond its ability to activate adjacent positions, it can serve as a leaving group in various transformations, allowing for the introduction of a wide range of other functionalities. acs.org
The carbon-sulfur bond in phenyl sulfones can be cleaved under reductive conditions, a process known as desulfonylation. wikipedia.org This transformation is particularly useful as it allows for the introduction of a hydrogen atom, effectively removing the sulfonyl group after it has served its synthetic purpose. Common reagents for reductive desulfonylation include metal amalgams like sodium amalgam and other reducing agents such as samarium(II) iodide. wikipedia.org
In the context of this compound, desulfonylation would lead to the formation of cyclopropan-1-ol. This two-step process—introduction of the phenylsulfonyl group to facilitate a particular reaction followed by its removal—is a common strategy in organic synthesis.
Furthermore, the phenylsulfonyl group can be replaced by other functionalities through nucleophilic substitution reactions, although this is more common at sp2-hybridized carbons. In certain contexts, especially where the sulfonyl group is positioned to stabilize a negative charge or facilitate elimination, it can be substituted. For instance, in Julia-type olefinations, a β-hydroxy sulfone is converted to an alkene, demonstrating the utility of the sulfonyl group as a leaving group in a more complex transformation. wikipedia.org
While specific data on the conversion of the phenylsulfonyl group in this compound is scarce, the general principles of sulfone chemistry suggest that it can be a valuable and removable functional group handle.
Table 2: Potential Transformations of the Phenylsulfonyl Group
| Transformation | Reagents/Conditions | Product Functional Group |
| Reductive Desulfonylation | Sodium amalgam, Samarium(II) iodide | Hydrogen |
| Eliminative Desulfonylation (Julia-type) | (Requires β-acyloxy) Sodium amalgam | Alkene |
Q & A
Q. What are the established synthetic routes for 1-(phenylsulfonyl)cyclopropan-1-ol, and how can experimental parameters be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclopropanation of a precursor (e.g., vinyl sulfones) using reagents like diethylzinc and CHI . Key steps include:
Sulfonylation : Reacting cyclopropanol derivatives with phenylsulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonyl group .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product.
- Optimization :
- Temperature control (0–25°C) during cyclopropanation minimizes side reactions.
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Data Table :
| Method | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Cyclopropanation + Sulfonylation | 65–75 | >95% | EtZn, CHI, 0°C |
| Sonogashira Coupling* | 84 | 98% | Pd catalysis, THF, 60°C |
| *Adapted from analogous protocols. |
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR :
- H NMR: Cyclopropane protons appear as distinct multiplets (δ 1.2–1.8 ppm). The phenylsulfonyl group shows aromatic protons (δ 7.5–8.1 ppm) and a deshielded OH proton (δ 3.5–4.0 ppm) .
- C NMR: Cyclopropane carbons (δ 20–25 ppm), sulfonyl-attached carbon (δ 55–60 ppm) .
- IR : Strong S=O stretches at 1150–1300 cm confirm sulfonylation .
- XRD : For crystalline samples, XRD resolves bond angles (e.g., cyclopropane C-C-C ~60°) and dihedral angles between the sulfonyl group and cyclopropane ring .
Advanced Research Questions
Q. How does the electron-withdrawing phenylsulfonyl group influence the cyclopropane ring’s stability and reactivity?
- Methodological Answer :
- Mechanistic Studies :
The sulfonyl group destabilizes the cyclopropane ring via inductive effects, increasing susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis). - Computational Analysis :
DFT calculations (B3LYP/6-31G*) reveal: - Reduced HOMO density on the cyclopropane ring, enhancing electrophilic attack.
- Dihedral angle between sulfonyl and cyclopropane moieties (~76°) impacts steric strain .
- Experimental Validation :
Compare kinetic data for ring-opening reactions with non-sulfonylated analogs (e.g., 1-phenylcyclopropanol).
Q. What catalytic strategies enable enantioselective synthesis of this compound?
- Methodological Answer :
- Chiral Ligands : Use Ni-catalyzed C(sp)-O activation with chiral phosphine ligands (e.g., (R)-BINAP) to induce asymmetry .
- Reaction Design :
- Substrate: Cyclopropanol derivatives with leaving groups (e.g., tosylates).
- Conditions: Low-temperature (-20°C) to preserve enantiomeric excess (ee).
- Analysis :
Chiral HPLC (e.g., Chiralpak AD-H column) quantifies ee (>90% achievable).
Q. How can contradictions in reported synthetic yields be resolved through mechanistic and analytical scrutiny?
- Methodological Answer :
- Root Cause Analysis :
- Trace moisture in reactions: Use Karl Fischer titration to verify solvent dryness.
- Byproduct identification: LC-MS detects dimers or sulfonic acid derivatives.
- Case Study :
Discrepancies in yields (65% vs. 45%) may arise from incomplete sulfonylation. Optimize stoichiometry (1.2 eq. PhSOCl) and reaction time (12–24 hr) .
Experimental Design & Reproducibility
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
- Documentation : Follow Beilstein Journal guidelines :
Detailed Procedures : Specify reagent grades (e.g., anhydrous ZnEt), inert atmosphere (N), and stirring rates.
Characterization : Report NMR shifts, IR peaks, and XRD parameters (e.g., CCDC deposition numbers).
- Supporting Information : Include chromatograms, spectral raw data, and crystallographic .cif files .
Data Analysis & Interpretation
Q. How can computational modeling (e.g., DFT, MD) predict the biological or catalytic activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The sulfonyl group may act as a hydrogen-bond acceptor.
- Solubility Prediction : LogP calculations (ChemAxon) indicate moderate hydrophobicity (LogP ~2.1), guiding solvent selection for bioassays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
